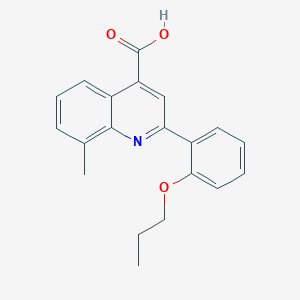

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(22)23)14-9-6-7-13(2)19(14)21-17/h4-10,12H,3,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBZGWQMWPSLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses an o-aminoaryl ketone and an enolisable carbonyl compound under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods are designed to be mild and efficient, avoiding the use of hazardous acids or bases and harsh reaction conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano ZnO or ionic liquids are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various quinoline alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (CAS Number: 932841-25-3) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biochemistry, and pharmacology, while also providing insights from recent studies and data tables summarizing key findings.

Medicinal Chemistry

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is studied for its potential as a therapeutic agent. Its structural similarity to other bioactive quinolines suggests it may exhibit:

- Anticancer Activity: Research indicates that quinoline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: The compound may have efficacy against a range of pathogens, making it a candidate for developing new antibiotics.

Biochemical Studies

In biochemical research, this compound serves as a useful tool for investigating:

- Enzyme Inhibition: Studies have shown that certain quinoline derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.

- Cell Signaling Pathways: Understanding how this compound interacts with cellular receptors can provide insights into its mechanism of action and therapeutic potential.

Pharmacological Research

Pharmacological studies focus on the compound’s effects on biological systems:

- Toxicological Assessments: Evaluating the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies indicate it may have low toxicity at therapeutic doses.

- Pharmacokinetics and Pharmacodynamics: Research into how the body absorbs, distributes, metabolizes, and excretes this compound is essential for determining appropriate dosing regimens.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid. The results demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against breast cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Data Summary Table

Wirkmechanismus

The mechanism of action of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The antibacterial and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituents at the 2- and 8-positions. Below is a comparative analysis:

Key Observations

Substituent Effects on Antibacterial Activity: Simple Phenyl vs. However, the phenyl analog (5a4) shows potent activity (MIC: 64 µg/mL against S. aureus), suggesting that bulky substituents like propoxy might reduce membrane penetration . Chlorine and Nitro Groups: Chlorine at the 8-position (e.g., CAS 401604-07-7) increases lipophilicity, which could enhance penetration into bacterial membranes. Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)) exhibit strong antibacterial activity but may have higher cytotoxicity .

Impact of Methyl Substitution Patterns :

- The 6,8-dimethyl analog (CAS 932928-90-0) introduces steric hindrance, which could affect binding to bacterial targets like DNA gyrase. In contrast, the single 8-methyl group in the target compound balances steric effects and metabolic stability .

However, this substitution reduces molecular weight and lipophilicity, which may limit activity .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via Doebner reactions using substituted benzaldehydes (e.g., 2-propoxyphenylaldehyde) and aniline derivatives . Modifications at the 2-position require tailored starting materials but follow established protocols.

Biologische Aktivität

8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a quinoline core and a propoxyphenyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₂₀H₁₉NO₃

- Molecular Weight : 321.37 g/mol

- Structure : The compound features a quinoline ring system with a carboxylic acid functional group at the 4-position and a propoxyphenyl substituent at the 2-position.

Biological Activities

Research indicates that 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.

- For example, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.

-

Anti-inflammatory Properties :

- The compound has been investigated for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines in various models of inflammation.

- In vitro studies have demonstrated that related compounds can significantly reduce LPS-induced NO production in RAW 264.7 macrophages, indicating potential applications in treating inflammatory diseases .

-

Enzyme Inhibition :

- Quinoline derivatives are known to interact with various enzymes. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- The specific interaction of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid with enzymes remains an area for further investigation, but preliminary data suggest it may exhibit similar properties as other quinoline derivatives.

The biological activity of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is thought to involve multiple mechanisms:

- Enzyme Interaction : The compound may bind to active sites or allosteric sites on target enzymes, modulating their activity and influencing metabolic pathways.

- Signal Transduction Pathways : It is hypothesized that this compound can affect pathways involved in cell growth and apoptosis, potentially through interactions with cellular receptors or transcription factors.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of quinoline derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid?

- Methodological Answer : The Pfitzinger reaction is a common approach for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones or aldehydes under alkaline conditions. For example, substituting phenylacetic acid with 2-propoxyphenylacetic acid in the presence of sodium acetate could yield the target compound . Alternative routes include cyclization of substituted anilines with β-keto esters, followed by oxidation and functionalization. Reaction optimization (e.g., temperature control at 348–353 K, as in ) is critical for improving yield .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for determining molecular conformation and intermolecular interactions. For example, crystal structures of analogous compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) reveal dihedral angles between quinoline and substituent rings (~78–88°) and π-π stacking distances (~3.5–3.9 Å), which inform steric and electronic properties . Complementary techniques include:

- NMR/FT-IR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- HPLC-MS : For purity assessment and molecular weight verification .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Storage recommendations from Safety Data Sheets (SDS) include:

- Dry, inert atmosphere : To prevent hydrolysis of the carboxylic acid group.

- Avoid static discharge : Use grounded equipment during handling due to flammability risks .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with bacterial enzymes like DNA gyrase. For example, quinolone-carboxylic acid derivatives (e.g., ciprofloxacin analogs) show binding affinity to the GyrA subunit via Mg²⁺-mediated interactions . Adjust the 2-propoxyphenyl group’s torsion angle in silico to optimize hydrophobic contacts and reduce steric clashes .

Q. How do researchers resolve contradictions in reported antimicrobial activity data for quinoline-4-carboxylic acids?

- Methodological Answer : Discrepancies often arise from:

- Strain variability : Use standardized bacterial strains (e.g., ATCC controls) and minimum inhibitory concentration (MIC) assays.

- Solubility differences : Employ DMSO or PEG-400 as co-solvents to ensure consistent bioavailability .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables selective substitution at the 8-position. For example, introducing methyl groups via Pd-catalyzed C–H activation requires careful control of catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) ratios . Monitor reaction progress via LC-MS to prevent over-functionalization .

Q. How are environmental impacts assessed for quinoline derivatives during disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.